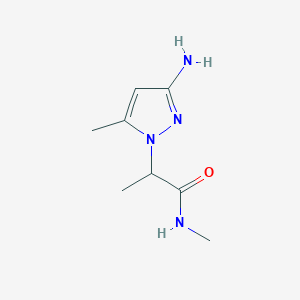

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(3-amino-5-methylpyrazol-1-yl)-N-methylpropanamide |

InChI |

InChI=1S/C8H14N4O/c1-5-4-7(9)11-12(5)6(2)8(13)10-3/h4,6H,1-3H3,(H2,9,11)(H,10,13) |

InChI Key |

JIVGVIYMNGLDHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C(C)C(=O)NC)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Procedure

- Starting Materials: Sodium cyanoacetone (alkali metal salt of cyanoacetone) and hydrazinium monohydrochloride or hydrazine hydrate.

- Solvent: Often toluene or a mixture of toluene and water.

- Temperature: Typically maintained between 20°C to 60°C; reflux conditions are used to facilitate water removal.

- Water Removal: Continuous removal of water formed during the reaction is essential to drive the reaction forward.

- Workup: After reaction completion, sodium chloride byproduct is precipitated by adding ethanol, filtered off, and the solvent is removed by distillation to isolate the pyrazole.

Yield and Purity

- Yields range from 72% to 88.6% depending on the exact conditions.

- Purity of the isolated 3-amino-5-methylpyrazole is typically above 89%, with some methods achieving over 98% purity.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Sodium cyanoacetone + Hydrazinium monohydrochloride in toluene, 35°C, 4-6 hours, water removal by distillation | Formation of 3-amino-5-methylpyrazole |

| 2 | Addition of ethanol to precipitate NaCl, filtration | Purification of product |

| 3 | Solvent removal under vacuum | Isolation of pure 3-amino-5-methylpyrazole |

This method is well-documented in patent literature (US5616723A) and is considered robust for industrial scale-up due to its moderate temperature and straightforward purification steps.

Coupling of 3-Amino-5-methylpyrazole with N-Methylpropanamide

Once the pyrazole intermediate is prepared, it is coupled with the N-methylpropanamide moiety to form the target compound.

Synthetic Route

- The coupling generally involves nucleophilic substitution or amide bond formation between the pyrazole nitrogen (N-1 position) and an activated propanamide derivative.

- Activation of the propanamide is commonly achieved by converting the carboxylic acid precursor to an acid chloride using reagents such as thionyl chloride (SOCl2).

- The acid chloride intermediate is then reacted with methylamine or an N-methyl amine under basic conditions (e.g., triethylamine) to form the N-methylpropanamide.

- Finally, the 3-amino-5-methylpyrazole is introduced under basic conditions (e.g., sodium hydride in tetrahydrofuran) to substitute at the N-1 position, yielding 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide.

Reaction Conditions Summary

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Propanoic acid derivative + SOCl2 in THF, -10 to 0°C | Formation of acid chloride |

| 2 | Acid chloride + methylamine + Et3N in THF, 0 to 50°C | Formation of N-methylpropanamide |

| 3 | N-methylpropanamide + 3-amino-5-methylpyrazole + NaH in THF, 0°C to room temp | Formation of target compound |

This synthetic scheme is adapted from pyrazol-1-yl-propanamide analog synthesis reported in medicinal chemistry literature, emphasizing mild temperatures and use of common reagents to maximize yield and purity.

Industrial Scale and Continuous Flow Adaptations

For large-scale production, continuous flow chemistry and automated reactors are employed to enhance throughput and ensure consistent quality.

- Continuous Flow: Allows precise control over reaction time, temperature, and mixing, which is critical for sensitive intermediates like pyrazoles.

- Automated Reactors: Facilitate reproducibility and scalability, reducing batch-to-batch variation.

- Optimization: Reaction parameters such as solvent choice, catalyst loading, and temperature are optimized to maximize yield and minimize impurities.

These methods are increasingly favored in pharmaceutical manufacturing to meet regulatory standards and supply demands.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole synthesis | Sodium cyanoacetone + Hydrazinium monohydrochloride | 20-60°C, toluene, water removal | 72-88.6 | >89-98 | Water removal critical, ethanol precipitation for purification |

| Acid chloride formation | Propanoic acid derivative + SOCl2 | -10 to 0°C, THF | N/A | N/A | Acid chloride intermediate |

| Amide formation | Acid chloride + methylamine + Et3N | 0-50°C, THF | High | High | Basic conditions to neutralize HCl |

| Coupling with pyrazole | N-methylpropanamide + 3-amino-5-methylpyrazole + NaH | 0°C to rt, THF | High | High | Mild base promotes substitution |

Research Findings and Considerations

- The preparation of 3-amino-5-methylpyrazole is well-established and can be performed with high efficiency and purity, which is crucial for downstream coupling reactions.

- The coupling step requires careful control of reaction conditions to avoid side reactions such as over-alkylation or hydrolysis.

- Continuous flow and automated reactor technologies improve reproducibility and scalability, making the process suitable for industrial pharmaceutical applications.

- The use of common reagents like SOCl2, NaH, and triethylamine, along with mild reaction temperatures, reduces the risk of decomposition and facilitates purification.

- The compound’s biological relevance, especially in receptor antagonism and potential therapeutic applications, underscores the importance of developing reliable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Pyrazole Derivatives

Key Observations:

- Substituent Position and Reactivity: The target compound’s 3-amino group contrasts with 5-amino-3-hydroxy substituents in compounds 7a and 11a . The amino group at position 3 may enhance nucleophilicity compared to hydroxyl groups, favoring metal coordination or covalent bonding in catalysis.

- Amide vs.

- Complexity and Pharmacological Potential: ’s compound incorporates a quinazolinyl-piperidinyl system, suggesting higher target specificity but lower solubility compared to the target’s minimalist structure.

Physicochemical Properties

- Hydrophobicity : The target’s N-methylpropanamide and 5-methyl group may increase logP compared to hydroxyl-containing analogs (e.g., 7a ), enhancing membrane permeability but reducing aqueous solubility.

- Hydrogen-Bonding Capacity: The 3-amino and amide groups provide multiple H-bond donors/acceptors, similar to ’s benzamide , but with fewer steric constraints.

Biological Activity

2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N-methylpropanamide is a pyrazole derivative with significant potential in medicinal chemistry. This compound features a unique structure that includes a pyrazole ring, an amino group, and a methylpropanamide moiety, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 182.22 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with N-methylpropanoyl chloride in the presence of a base such as triethylamine. This process facilitates the formation of the desired amide bond while neutralizing the hydrochloric acid produced during the reaction. Purification techniques like recrystallization or column chromatography are employed to isolate the final product in high purity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities. The presence of the pyrazole moiety allows for interactions with specific molecular targets, potentially modulating biological pathways involved in disease processes. Similar compounds have shown effectiveness as selective androgen receptor degraders and antagonists, suggesting that this compound may possess analogous pharmacological properties.

Studies have demonstrated that this compound can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes, which are crucial for its therapeutic effects. These interactions may play a significant role in modulating receptor activity and inhibiting biological pathways associated with cancer and other diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(3-amino-5-methylpyrazol-1-yl)-N-methylpropanamide | Structure | Explored for androgen receptor activity |

| 2-(3-Amino-1H-pyrazol-1-YL)-N-methylpropanamide | Structure | Different amino substitution; potential bioactivity |

| N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide | Structure | Investigated for anti-cancer properties |

The unique combination of functional groups in this compound enhances its biological activity compared to other pyrazole derivatives. Its structural features enable targeted interactions with biological receptors, making it a valuable candidate for further research in drug development.

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds, providing insights into their mechanisms and therapeutic potential:

- Anticancer Activity : A study found that similar pyrazole derivatives exhibited significant cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy.

- Antimicrobial Efficacy : Research has shown that pyrazole derivatives can effectively inhibit bacterial growth, suggesting their use as antimicrobial agents.

These findings highlight the relevance of structural modifications in enhancing the biological activity of pyrazole-based compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.